Bis(1,3-dioxolan-4-ylmethyl) hexanedioate
Description
Structure
2D Structure
Properties
CAS No. |
22522-38-9 |
|---|---|
Molecular Formula |
C14H22O8 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
bis(1,3-dioxolan-4-ylmethyl) hexanedioate |
InChI |
InChI=1S/C14H22O8/c15-13(19-7-11-5-17-9-21-11)3-1-2-4-14(16)20-8-12-6-18-10-22-12/h11-12H,1-10H2 |
InChI Key |
PDBQHEUFMAUYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCO1)COC(=O)CCCCC(=O)OCC2COCO2 |
Origin of Product |
United States |
Synthetic Methodologies for Bis 1,3 Dioxolan 4 Ylmethyl Hexanedioate and Analogues
Classical Esterification Routes to Hexanedioate Diesters
Conventional synthesis of diesters like bis(1,3-dioxolan-4-ylmethyl) hexanedioate typically involves direct esterification or transesterification reactions under chemical catalysis. These methods are well-established for producing a wide range of esters, including polyesters derived from adipic acid.
Direct Esterification Approaches Utilizing 4-Hydroxymethyl-1,3-dioxolane Precursors
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. For the synthesis of this compound, this would involve reacting adipic acid with two equivalents of a 4-hydroxymethyl-1,3-dioxolane precursor.
The synthesis of polyesters such as poly(butylene adipate) (PBA) from adipic acid and 1,4-butanediol (B3395766) serves as a strong model for the formation of hexanedioate diesters. researchgate.netnih.gov These reactions are typically conducted via melt condensation polymerization at high temperatures (e.g., 180-240°C), often with the use of catalysts like tetrabutyl titanate (TBT) or p-toluenesulfonic acid (p-TSA). nih.govacs.org The primary challenge is the removal of water to drive the reaction equilibrium towards the product.
A similar approach can be applied to the synthesis of fatty acid solketal (B138546) esters (FASEs), where a fatty acid is reacted directly with solketal ((±)-2,2-dimethyl-1,3-dioxolane-4-methanol). nih.gov Studies have shown that this esterification can be carried out effectively using p-toluenesulfonic acid as a catalyst at moderate temperatures (e.g., 60°C), demonstrating that the dioxolane ring is stable under these acidic conditions. nih.gov
| Reactants | Catalyst | Temperature (°C) | Time (h) | Key Findings |
| Adipic Acid, 1,4-Butanediol | Tetrabutyl titanate (TBT) | 180-215 | 3-6 | Successful synthesis of poly(butylene adipate-co-terephthalate) through melt polycondensation. nih.govacs.org |
| Fatty Acids, Solketal | p-Toluenesulfonic acid (p-TSA) | 60 | 4 | High selectivity and yield for fatty acid solketal esters with no acetal (B89532) ring-opening observed. nih.gov |
Transesterification Strategies for Dioxolane Ester Synthesis
Transesterification is an alternative route where a pre-existing ester reacts with an alcohol in the presence of a catalyst to form a new ester. To synthesize this compound, this would typically involve the reaction of a dialkyl hexanedioate, such as dimethyl adipate (B1204190), with 4-hydroxymethyl-1,3-dioxolane.
This method is advantageous as the removal of the low-boiling alcohol byproduct (e.g., methanol) can effectively drive the reaction to completion. wikipedia.org Transesterification is a key step in the production of the biodegradable copolymer Poly(butylene adipate-co-terephthalate) (PBAT), where a catalyst like tetrabutoxytitanium (TBOT) is used. wikipedia.org
For solketal esters specifically, transesterification has been successfully carried out using methyl esters of various aliphatic acids with solketal. To avoid the instability of the solketal ring in acidic media, basic catalysis is often employed. Anhydrous potassium methoxide, formed in situ, has been used as an effective catalyst, leading to high transformation yields (over 91%) at temperatures between 120-140°C. The mechanism involves the formation of a potassium salt of solketal, which acts as the true catalyst for the process.
| Reactants | Catalyst | Temperature (°C) | Key Findings |
| Dimethyl terephthalate, 1,4-Butanediol | Tetrabutoxytitanium (TBOT) | - | Forms the basis for PBAT synthesis via transesterification. wikipedia.org |
| Methyl Esters (C3-C10), Solketal | Potassium Methoxide (in situ) | 120-140 | High yields (>91%) were achieved under basic catalysis, avoiding solketal ring instability. |
Green Chemistry Principles in the Preparation of Dioxolane Esters
In line with the growing demand for sustainable chemical processes, biocatalytic methods for ester synthesis have gained significant attention. These approaches offer mild reaction conditions, high selectivity, and reduced environmental impact compared to classical chemical routes.
Biocatalytic Synthesis Utilizing Lipases.mdpi.comnih.gov
Lipases (E.C. 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. mdpi.com However, in non-aqueous or low-water environments, their activity can be reversed to catalyze esterification and transesterification reactions. nih.gov This catalytic promiscuity makes them ideal for producing specialty esters like this compound. The use of immobilized lipases is particularly advantageous as it allows for easy separation from the reaction mixture and reuse of the biocatalyst. google.com
The enzymatic synthesis of adipate diesters has been demonstrated using various alcohols and adipic acid, with immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym 435) being a particularly effective biocatalyst. researchgate.netnih.gov
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. The enzymatic synthesis of adipate esters has been successfully performed in solvent-free systems (SFS). nih.gov In these systems, one of the liquid substrates (e.g., the alcohol) acts as the reaction medium. This approach not only reduces waste but can also lead to higher volumetric productivity compared to solvent-based systems. nih.gov
For the synthesis of diesters from adipic acid and various alcohols like oleyl alcohol or 2-ethyl-1-butanol, solvent-free conditions using Novozym 435 have been optimized to achieve high conversion yields. researchgate.netnih.gov Similarly, the direct esterification of fatty acids with solketal has been conducted using the solketal itself as the reaction medium, highlighting the feasibility of this sustainable approach for dioxolane esters. nih.gov
| Reactants | Biocatalyst | System | Temperature (°C) | Conversion Yield (%) |
| Adipic Acid, Oleyl Alcohol | Novozym 435 | Solvent-Free | 60 | 95.5 |
| Adipic Acid, 2-ethyl-1-butanol | Novozym 435 | Solvent-Free | 50 | High |
The efficiency of a biocatalytic process is highly dependent on the choice of enzyme and the optimization of reaction parameters. Different lipases exhibit varying levels of activity and selectivity for specific substrates. For the synthesis of adipate esters, lipases from Candida antarctica (Novozym 435), Candida rugosa, and Rhizomucor miehei have been shown to be effective. google.com
Once a suitable enzyme is identified, process parameters must be optimized to maximize yield and reaction rate. Key parameters include temperature, substrate molar ratio, enzyme concentration, and agitation speed. nih.gov Response Surface Methodology (RSM) is a common statistical tool used to efficiently optimize these variables. google.comnih.gov For the synthesis of adipate esters, studies have shown that optimal temperatures are typically in the range of 30-70°C. google.com A slight molar excess of the alcohol is often used to shift the equilibrium towards the product. researchgate.net
| Parameter | Optimized Value/Range | Reactants | Biocatalyst |
| Temperature | 60°C | Adipic Acid, Oleyl Alcohol | Novozym 435 nih.gov |
| Temperature | 30-70°C | Adipic Acid, Various Alcohols | Immobilized Lipases google.com |
| Enzyme Amount | 2.5% w/w | Adipic Acid, Oleyl Alcohol | Novozym 435 nih.gov |
| Agitation Speed | 500 rpm | Adipic Acid, Oleyl Alcohol | Novozym 435 nih.gov |
| Alcohol Molar Excess | 15% | Adipic Acid, 2-ethyl-1-butanol | Novozym 435 researchgate.net |
Renewable Feedstock Integration for Sustainable Production
Stereochemical Control in Dioxolane-Based Ester Synthesis
The stereochemical outcome of the synthesis of this compound is dictated by the chirality of the solketal reactant and the method of esterification. The use of enantiomerically pure solketal is a common strategy to produce stereochemically defined products.
The primary precursor for the chiral dioxolane moiety in this compound is chiral solketal. Enantiomerically pure (R)- or (S)-solketal is accessible through several synthetic routes, most notably through the ketalization of glycerol (B35011) with acetone, followed by enzymatic resolution, or by starting from a chiral pool material.
Enzymatic kinetic resolution of racemic solketal is a widely employed method. Lipases, such as those from Pseudomonas sp., have demonstrated high efficiency in the enantioselective hydrolysis of racemic solketal esters. nih.govresearchgate.net For instance, the hydrolysis of (R,S)-solketal octanoate (B1194180) can be catalyzed by Pseudomonas sp. lipase to yield (S)-solketal and unreacted (R)-solketal octanoate, both with high enantiomeric excess. researchgate.net The choice of lipase and reaction conditions, such as temperature and solvent, can be optimized to achieve high conversion and enantioselectivity. researchgate.net
Another approach involves the asymmetric synthesis starting from readily available chiral precursors. For example, chiral 1,3-diols, which can be converted to chiral dioxolanes, can be synthesized with high enantiomeric purity through organocatalytic asymmetric aldol (B89426) reactions followed by reduction. upm.edu.my
The following table summarizes representative results for the enzymatic kinetic resolution of solketal derivatives, a key step in obtaining the enantiopure precursor for this compound.
Table 1: Enantioselective Enzymatic Hydrolysis of Racemic Solketal Esters
| Lipase Source | Substrate | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) | Reference |
|---|---|---|---|---|---|
| Pseudomonas sp. Amano AK | (R,S)-Solketal octanoate | 48 | 92 ((S)-Solketal) | 88 ((R)-Solketal octanoate) | researchgate.net |
| Novozym 435 | (R,S)-Solketal octanoate | 52 | 85 ((S)-Solketal) | 91 ((R)-Solketal octanoate) | researchgate.net |
Once enantiomerically pure solketal is obtained, it can be used in the synthesis of this compound. The esterification of adipic acid with two equivalents of enantiopure (R)- or (S)-solketal will yield the corresponding (R,R) or (S,S) diastereomer of the final product.
The synthesis of this compound from racemic or enantiomerically enriched solketal introduces the possibility of forming multiple diastereomers. When racemic solketal is used, the reaction with adipic acid can result in a mixture of three diastereomers: (R,R)-bis(1,3-dioxolan-4-ylmethyl) hexanedioate, (S,S)-bis(1,3-dioxolan-4-ylmethyl) hexanedioate, and the meso compound, (R,S)-bis(1,3-dioxolan-4-ylmethyl) hexanedioate. The separation of these diastereomers can be challenging and often requires chromatographic techniques.
Diastereoselective synthesis aims to control the formation of these stereoisomers. One strategy involves the use of stereoselective catalysts for the esterification reaction. Lipase-catalyzed esterification of dicarboxylic acids with chiral alcohols has been shown to proceed with high diastereoselectivity. nih.gov For example, immobilized Candida antarctica lipase B (Novozym 435) is a highly effective catalyst for the synthesis of adipate esters and can exhibit stereference in reactions involving chiral alcohols. researchgate.netresearchgate.net
While specific studies on the diastereoselective synthesis of this compound are not extensively reported, analogous enzymatic syntheses of diesters provide insight into the potential for stereochemical control. For instance, the enzymatic synthesis of disolketal iminodiacetic acid (DSIDA) from dimethyl iminodiacetate (B1231623) and solketal has been achieved with high yields, suggesting the feasibility of forming complex bis-dioxolane structures through enzymatic methods. proquest.com The stereochemical outcome of such reactions would be highly dependent on the enantioselectivity of the lipase used.
The following table presents data from a study on the lipase-catalyzed synthesis of adipate esters with different alcohols, illustrating the reaction conditions that can be adapted for the synthesis of the target molecule.
Table 2: Lipase-Catalyzed Synthesis of Adipate Esters
| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Oleyl alcohol | Immobilized Candida antarctica lipase | 60 | 7.3 | 95.5 | upm.edu.my |
| n-Butanol | Novozym 435 | 60 | 24 | >95 | researchgate.net |
| sec-Butanol | Novozym 435 | 60 | 24 | ~70 | researchgate.net |
The data suggests that primary alcohols like solketal are excellent substrates for lipase-catalyzed esterification with adipic acid, with the potential for high conversion under relatively mild conditions. The inherent chirality of solketal would be expected to influence the diastereomeric ratio of the product when a stereoselective lipase is employed.
Reaction Kinetics and Mechanistic Studies of Bis 1,3 Dioxolan 4 Ylmethyl Hexanedioate Formation and Transformations
Kinetic Investigations of Esterification Processes
The formation of bis(1,3-dioxolan-4-ylmethyl) hexanedioate typically involves the esterification of adipic acid with (±)-solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). The kinetics of this reaction are influenced by several factors, including catalyst type, temperature, and reactant concentrations.
Kinetic studies of esterification reactions, such as that between adipic acid and an alcohol, are fundamental to quantifying the reaction speed and developing mathematical models for process optimization. In analogous systems, like the esterification of adipic acid with methanol (B129727) using an acid catalyst like Amberlyst 15, a pseudo-homogeneous model has been successfully employed to represent the experimental data. sphinxsai.com For the reaction between adipic acid and ethylene (B1197577) glycol catalyzed by tetrabutyl titanate, a second-order kinetic model was established, demonstrating its suitability for describing the system. researchgate.net The reaction rate constant, a key parameter in these models, is typically determined by fitting experimental concentration-time data to the proposed rate equation.
In the context of enzymatic synthesis, the kinetics can be more complex. For the lipase-catalyzed synthesis of solketal (B138546) esters, such as solketal palmitate, the initial reaction rates are determined under varying conditions to understand the enzyme's efficiency. mdpi.com For instance, the productivity of an immobilized lipase (B570770) from Thermomyces lanuginosus in the synthesis of solketal palmitate was reported as 6.8 mmol/min per gram of biocatalyst. mdpi.com
The following table illustrates typical kinetic parameters that are determined in such studies, using data from related esterification reactions as a reference.
| Parameter | Value | Reaction System | Catalyst | Reference |
| Activation Energy | 14.471 kJ/mol | Adipic acid + Methanol | Amberlyst 15 | sphinxsai.com |
| Forward Reaction Activation Barrier | 48 kJ/mol | Adipic acid + Ethylene Glycol | Tetrabutyl titanate | researchgate.net |
| Reverse Reaction Activation Barrier | 40 kJ/mol | Adipic acid + Ethylene Glycol | Tetrabutyl titanate | researchgate.net |
| Ester Synthesis Productivity | 6.8 mmol/min·g | Palmitic acid + Solketal | Immobilized TLL | mdpi.com |
This table presents data from analogous esterification reactions to illustrate the types of kinetic parameters determined. TLL refers to Thermomyces lanuginosus lipase.
The concentration of reactants and their molar ratio significantly impact the reaction equilibrium and rate. In the esterification of adipic acid, which is a reversible reaction, using an excess of the alcohol component (solketal) can shift the equilibrium towards the formation of the diester product. sphinxsai.com For the synthesis of dimethyl adipate (B1204190), it was observed that increasing the alcohol-to-acid ratio up to 15:1 enhanced the conversion of adipic acid, with no significant improvement beyond this point. sphinxsai.com
In enzymatic systems, the effect of substrate concentration can be multifaceted. While an initial increase in the concentration of one substrate (e.g., solketal) can increase the reaction rate, excessively high concentrations may lead to substrate inhibition. mdpi.com In the synthesis of solketal palmitate, a maximum conversion was achieved at an acid-to-alcohol molar ratio of 1:3. mdpi.com Further increases in solketal concentration resulted in a decrease in conversion, suggesting a potential inhibitory or inactivating effect on the lipase. mdpi.com
A study on the acid-catalyzed synthesis of fatty acid solketal esters also investigated the effect of the solketal-to-acid molar ratio, examining ratios of 1.2, 1.5, and 2.0 molar equivalents to optimize the reaction. researchgate.net
Temperature is a critical parameter in the synthesis of this compound. Generally, an increase in temperature enhances the reaction rate by increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions. sphinxsai.com In the esterification of adipic acid with methanol, the forward reaction rate and the conversion of the acid were found to increase with a rise in temperature from 313 K to 333 K. sphinxsai.com Similarly, for the reaction with ethylene glycol, the rate increased with temperature in the range of 403 K to 433 K. researchgate.net
In enzyme-catalyzed reactions, temperature influences not only the reaction rate but also the stability of the enzyme. For the synthesis of solketal palmitate, the highest ester production was observed at the highest studied temperature of 56°C. mdpi.com However, it is crucial to operate within a temperature range that does not cause significant denaturation of the lipase, which would lead to a loss of catalytic activity. The stability of the enzyme at different temperatures is a key factor for its successful application in industrial processes.
Elucidation of Reaction Mechanisms
The pathway through which reactants are converted into products is described by the reaction mechanism. For the synthesis of this compound, the mechanism depends primarily on the type of catalyst used.
In the presence of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or a solid acid catalyst, the esterification of a carboxylic acid with an alcohol proceeds via a well-established pathway. nih.gov The mechanism for the formation of this compound can be described as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of adipic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of solketal, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the dicarboxylic acid moiety.
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and regenerating the carbonyl group, thus forming the monoester.
Repeat for Diester Formation: The process is repeated at the second carboxylic acid group of the monoester to form the final product, this compound.
A key consideration in the synthesis of solketal esters under acidic conditions is the potential for hydrolysis of the acetal (B89532) ring in solketal. nih.gov However, studies have shown that under controlled, solvent-free conditions with low concentrations of an acid catalyst like PTSA, the esterification can proceed with high selectivity and without significant acetal ring-opening. researchgate.netnih.gov
Lipases are widely used as biocatalysts for esterification due to their high selectivity and mild reaction conditions. The enzymatic synthesis of solketal esters often follows a Ping-Pong Bi-Bi mechanism. This mechanism involves the formation of a covalent intermediate between the enzyme and one of the substrates.
For the synthesis of this compound via transesterification (using an activated acyl donor like a vinyl ester) or direct esterification, the Ping-Pong Bi-Bi mechanism can be described as follows:
Acylation of the Lipase: The first substrate, adipic acid (or its activated form), binds to the active site of the lipase. The catalytic triad (B1167595) (typically Ser-His-Asp) of the lipase facilitates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the acid. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the first product (water, in the case of esterification) and forming a stable acyl-enzyme intermediate.
Deacylation by the Alcohol: The second substrate, solketal, then enters the active site. The hydroxyl group of solketal performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.
Product Release: This attack forms another tetrahedral intermediate, which subsequently breaks down to release the monoester of solketal and adipic acid, regenerating the free enzyme.
Second Acylation/Deacylation: The monoester can then act as a substrate for a second cycle of acylation and deacylation with another molecule of solketal to form the final diester product.
Kinetic models based on the Ping-Pong Bi-Bi mechanism have been successfully applied to describe the lipase-catalyzed synthesis of other solketal esters. pan.pl In some cases, the model may need to be expanded to account for phenomena such as substrate or product inhibition. mdpi.compan.pl
Role of Hydrogen Bonding in Reaction Activation
Hydrogen bonding plays a crucial role in activating substrates for the chemical reactions that form this compound, namely esterification and acetalization. This noncovalent interaction can enhance the reactivity of both electrophiles and nucleophiles, facilitating bond formation under milder conditions. nih.gov
Research into the synthesis of O-heterocycles, such as dioxolanes, has demonstrated the efficacy of cooperative catalysis involving hydrogen-bond donors and acceptors. nih.gov In this strategy, a catalyst system, such as an ionic liquid, can simultaneously activate different parts of the reacting molecules.
Cation as Hydrogen-Bond Donor: The cationic part of a catalyst can form a hydrogen bond with an oxygen atom of a hydroxyl group, activating the C-O bond and making the carbon more susceptible to nucleophilic attack. nih.gov
Anion as Hydrogen-Bond Acceptor: Concurrently, the anionic part can act as a hydrogen-bond acceptor, activating the O-H bond of another alcohol or water molecule, thereby increasing its nucleophilicity. nih.gov
This dual activation mechanism is applicable to both the formation of the ester linkage (reaction between a carboxylic acid and an alcohol) and the dioxolane ring (reaction between a diol and an aldehyde/ketone). By stabilizing transition states and lowering the activation energy, hydrogen bonding provides a pathway for these reactions to proceed efficiently, often without the need for harsh acid or metal-based catalysts. nih.govnih.gov Studies have shown that intramolecular hydrogen bonds can also activate C=N bonds and unsaturated carbonyl systems, highlighting the versatility of this interaction in catalysis. nih.gov
Degradation Mechanisms of Dioxolane Ring Systems and Ester Linkages
The structure of this compound contains two types of functional groups susceptible to degradation: the central ester linkages and the terminal 1,3-dioxolane (B20135) rings (which are cyclic acetals). The breakdown of the molecule can proceed through different mechanisms depending on the environmental conditions.
Hydrolytic Degradation Pathways
Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for this compound. Both the ester and acetal moieties are susceptible to hydrolysis, particularly under acidic or basic conditions.
Ester Linkage Hydrolysis: The cleavage of the hexanedioate ester linkages can be catalyzed by either acid or base. chemistnotes.com
Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. libretexts.org This leads to a tetrahedral intermediate, which then eliminates an alcohol molecule to form the carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling an alkoxide leaving group to yield a carboxylic acid. The carboxylic acid is immediately deprotonated by the alkoxide in the basic medium to form a carboxylate salt. masterorganicchemistry.com
Dioxolane Ring Hydrolysis: The 1,3-dioxolane rings are cyclic acetals, which are stable in basic and neutral conditions but readily undergo hydrolysis in the presence of acid. organic-chemistry.org
Acid-Catalyzed Hydrolysis: The mechanism involves protonation of one of the ether oxygens in the ring, followed by ring-opening to form a resonance-stabilized carbocation. Nucleophilic attack by water on this intermediate, followed by deprotonation and subsequent cleavage, ultimately yields the original aldehyde or ketone and the diol from which the acetal was formed. Deprotection of dioxolanes is often achieved using aqueous acid. organic-chemistry.org
A study on a similar cross-linking monomer based on a bis(1,3-dioxolan-4-one) structure demonstrated that its networks could be fully degraded via hydrolysis. researchgate.net The degradation occurred over 1 to 14 days under mild basic conditions, showcasing the susceptibility of these structures to hydrolysis. researchgate.net
| Functional Group | Catalyst | Mechanism Summary | Products |
|---|---|---|---|
| Ester Linkage | Acid (H⁺) | Reversible nucleophilic acyl substitution involving a tetrahedral intermediate. | Hexanedioic acid and (1,3-dioxolan-4-yl)methanol |
| Base (OH⁻) | Irreversible nucleophilic acyl substitution (saponification). masterorganicchemistry.com | Hexanedioate salt and (1,3-dioxolan-4-yl)methanol | |
| 1,3-Dioxolane Ring (Acetal) | Acid (H⁺) | Protonation followed by ring-opening and nucleophilic attack by water. organic-chemistry.org | Glyceraldehyde, Formaldehyde (B43269), and Ethylene Glycol derivatives |
| Base (OH⁻) | Generally stable, no reaction. organic-chemistry.org | No reaction |
Depolymerization Mechanisms of Related Poly(1,3-dioxolane) Structures
While this compound is a small molecule, its dioxolane moieties are found as repeating units in poly(1,3-dioxolane) (PDXL). The degradation of these related polymers provides insight into an alternative breakdown pathway for the dioxolane ring system that is distinct from hydrolysis. researchgate.net
PDXL can undergo depolymerization, a process where the polymer chain "un-zips" from an end-unit to regenerate the monomer, 1,3-dioxolane. researchgate.netresearchgate.net This mechanism is typically initiated by an acid catalyst and occurs at temperatures above the polymer's ceiling temperature. researchgate.net
The key features of this mechanism are:
Initiation: The process starts with the cleavage of a bond, often initiated at the polymer chain end by an acid catalyst.
End-to-End Depolymerization: The polymer then undergoes a sequential, end-to-end breakdown, releasing monomer units. researchgate.net This is a form of chemical recycling where the monomer can be recovered and re-polymerized. escholarship.org
Reversibility: The polymerization of 1,3-dioxolane is a reversible, cationic ring-opening process. The depolymerization is the reverse of this reaction. researchgate.net
It is critical to distinguish this pathway from hydrolysis. Depolymerization is favored in "dry" conditions at elevated temperatures, whereas hydrolysis is favored in an aqueous environment at milder temperatures. researchgate.net
| Mechanism | Conditions | Description | Products |
|---|---|---|---|
| Hydrolysis | Aqueous environment, mild temperatures, acid catalyst. researchgate.net | Cleavage of acetal bonds within the polymer chain by water. researchgate.net | Smaller, linear oligomers with hydroxyl end-groups. |
| Depolymerization | 'Dry' conditions, elevated temperatures (above Tc), acid catalyst. researchgate.net | End-to-end "unzipping" of the polymer chain. researchgate.net | 1,3-Dioxolane monomer. escholarship.org |
Advanced Applications and Functionalization Research
Polymeric Materials and Formulations
The unique structure of "Bis(1,3-dioxolan-4-ylmethyl) hexanedioate," featuring two dioxolane rings, makes it a valuable component in the synthesis of novel polymeric materials. Its derivatives are being investigated for their role in creating degradable and sustainable alternatives to conventional plastics.
While direct studies on the polymerization of "this compound" are emerging, extensive research on analogous 1,3-dioxolan-4-one (B8650053) monomers provides a strong basis for its potential. These monomers are recognized for their ability to undergo polymerization through a ring-opening mechanism, often catalyzed by organocatalysts, which is a significant step towards metal-free synthesis of polyesters. nih.govnih.govresearchgate.net The polymerization process of 1,3-dioxolan-4-ones is frequently driven by the elimination of small, volatile molecules like formaldehyde (B43269) or acetone, which helps to favor the forward reaction. nih.govresearchgate.net This strategy allows for the synthesis of a variety of aliphatic polyesters with tailored properties. rsc.org
Novel 5-methylene-1,3-dioxolan-4-one derivatives have been developed as monomers to produce homopolymers and copolymers with excellent light transparency and thermal stability. google.com The resulting polymers show promise for applications in resist compositions for microlithography due to their high sensitivity, resolution, and dry-etching resistance. google.com The versatility of the dioxolane ring system allows for the incorporation of various functional groups, enabling the synthesis of polymers with a wide range of properties.
A significant area of research is the use of bis(1,3-dioxolan-4-one) derivatives as cross-linking agents to create degradable polymer networks. researchgate.net These compounds can be copolymerized with common cyclic esters such as L-lactide, ε-caprolactone, and δ-valerolactone to produce cross-linked thermosets. researchgate.net This approach addresses the challenge of recycling and disposal of traditional thermosetting plastics, which are known for their resistance to reprocessing. researchgate.net
The introduction of a bio-derived bis(1,3-dioxolan-4-one) core offers a straightforward method for synthesizing both cross-linked and branched polyesters with diverse thermal properties. european-coatings.com These materials have demonstrated the ability to be reprocessed and degraded under specific conditions. researchgate.neteuropean-coatings.com For instance, accelerated hydrolysis experiments have shown that these materials can fully degrade to their constituent monomers, such as tartaric acid, and corresponding oligomers under mild basic conditions. researchgate.net This tunable degradability is a key feature for developing more sustainable thermoset materials.
The development of biodegradable aliphatic polyesters from sustainable feedstocks is a critical step towards mitigating the environmental impact of plastics. rsc.org Monomers based on the 1,3-dioxolan-4-one structure are at the forefront of this research as they can be derived from renewable resources like L-(+)-tartaric acid. researchgate.net The polymerization of these monomers provides access to a broad scope of aliphatic polyesters, overcoming the limitations in monomer availability that has historically restricted the diversity of accessible polymer properties. rsc.org
The key advantage of using 1,3-dioxolan-4-one monomers is the ability to produce polyesters with high stereochemical retention, meaning that isotactic polymers can be readily prepared from naturally occurring enantiopure feedstocks. rsc.org This control over the polymer architecture is crucial for tailoring the physical and mechanical properties of the resulting materials. The resulting polyesters are not only sustainable but also exhibit promising biodegradability, breaking down into environmentally benign products.
Polyhydroxyurethanes (PHUs) have emerged as a promising alternative to traditional polyurethanes due to their non-isocyanate synthesis route, which avoids the use of toxic isocyanates. The synthesis of PHUs often involves the reaction of bis(cyclic carbonate)s with diamines. mdpi.comresearchgate.neturjc.es While not directly "this compound," analogous bis(cyclic carbonate)s derived from similar precursors are key to this process.
For example, the polymerization of bis-functional 5-membered cyclic carbonates with diamines can proceed efficiently at room temperature to yield PHUs with moderate molecular weights. nii.ac.jp The reaction kinetics and properties of the final PHU can be tailored by the choice of catalyst and the structure of the cyclic carbonate and diamine monomers. nii.ac.jprsc.org This approach allows for the creation of a wide range of thermoplastic PHUs with tunable thermo-mechanic and even self-healing properties. rsc.org
Table 1: Research Findings on PHU Synthesis from Cyclic Carbonates
| Monomer System | Catalyst/Conditions | Resulting Polymer | Key Findings |
|---|---|---|---|
| Bis-functional 5-membered cyclic carbonate and 1,6-diaminohexane | TBD in NMP, room temperature | Poly(hydroxyurethane)s (PHUs) | Achieved nearly 100% conversion in under 4 hours to produce PHUs with moderate molecular weight. nii.ac.jp |
| Ene-containing cyclic carbonates, dithiols, and diamines | Thiol-ene coupling followed by reaction with diamines | Thermoplastic Polyhydroxyurethanes (PHUs) | Thermo-mechanic and self-healing properties can be customized by monomer feed ratio and structure. rsc.org |
Intermediates in Fine Chemical Synthesis
Beyond polymer science, the dioxolane moiety present in "this compound" serves as a valuable functional group in fine chemical synthesis, acting as a protecting group or a chiral building block.
The (1,3-dioxolan-4-yl)methanol substructure and its derivatives are utilized as versatile building blocks in the synthesis of more complex molecules and specialty chemicals. nih.gov The chiral nature of these building blocks, often derived from natural sources like glycerol (B35011) or tartaric acid, makes them particularly useful in asymmetric synthesis.
For instance, derivatives such as (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (B104242) and (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine are commercially available chiral building blocks used in various synthetic applications. bldpharm.combldpharm.com These compounds provide a scaffold for introducing specific stereochemistry into a target molecule. Furthermore, the dioxolane ring can be a precursor to other functional groups, as seen in the synthesis of 1-( researchgate.neteuropean-coatings.comdioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine, a useful intermediate for compounds that inhibit actin polymerization. google.com The strategic use of these building blocks allows for the efficient and stereocontrolled synthesis of complex chemical entities.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-lactide |
| ε-caprolactone |
| δ-valerolactone |
| Tartaric acid |
| Formaldehyde |
| Acetone |
| 5-methylene-1,3-dioxolan-4-one |
| L-(+)-tartaric acid |
| 1,6-diaminohexane |
| 1,4-butanediol (B3395766) bis(glycidyl ether carbonate) |
| (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate |
| (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine |
| 1-( researchgate.neteuropean-coatings.comdioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine |
Role in the Synthesis of Chiral Synthons and Biologically Active Compounds
The 1,3-dioxolane (B20135) moiety is a well-established chiral auxiliary and building block in asymmetric synthesis. mdpi.com Chiral 1,3-dioxolan-4-ones, for instance, are readily prepared from enantiomerically pure α-hydroxy acids and serve as effective chiral acyl anion equivalents. mdpi.com This fundamental reactivity underscores the potential of this compound as a precursor to valuable chiral synthons.
When derived from an enantiomerically pure source such as (R)- or (S)-solketal, the two 1,3-dioxolane rings in this compound possess defined stereochemistry. These chiral centers can be transferred to new molecules through various synthetic transformations. The ester linkages of the hexanedioate bridge can be cleaved, for example, via hydrolysis, to release the two chiral (1,3-dioxolan-4-yl)methanol units. These units, or derivatives thereof, can then be incorporated into larger, more complex molecules.
The application of chiral 1,3-dioxolane derivatives extends to the synthesis of a wide array of biologically active compounds. Research has demonstrated the use of such synthons in the preparation of molecules with potential therapeutic applications, including antibacterial, antifungal, and antiviral agents. For example, various 1,3-dioxolane derivatives have been investigated for their efficacy against a range of pathogens. While direct synthesis from this compound is not extensively documented, the established role of its constituent chiral dioxolane moieties in the synthesis of bioactive compounds highlights its potential as a versatile starting material or intermediate.
Table 1: Examples of Chiral Building Blocks Based on the 1,3-Dioxolane Scaffold
| Chiral Building Block | CAS Number | Common Application |
| (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) | 14347-78-5 | Precursor for chiral ligands and pharmaceuticals. |
| (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 22323-82-6 | Used in the synthesis of chiral glycerides. |
| (R)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | 57044-24-3 | Intermediate for chiral amines and alcohols. |
| (S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | 60456-22-6 | Intermediate for chiral synthesis. |
Synthesis of Macrolides and Other Macrocyclic Structures
The synthesis of macrolides and other macrocyclic compounds often relies on the strategic use of bifunctional building blocks that can undergo cyclization reactions. This compound, with its two terminal dioxolane units connected by a flexible six-carbon chain, presents an interesting scaffold for the construction of such large-ring systems.
One potential pathway to macrocyclic structures involves the modification of the dioxolane rings, followed by an intramolecular cyclization. For instance, the dioxolane rings can be opened to reveal diol functionalities, which can then be further functionalized to participate in ring-closing reactions. The hexanedioate linker provides the necessary length and conformational flexibility to facilitate the formation of a macrocyclic structure.
Another approach involves the use of this compound in ring-opening polymerization (ROP) reactions. While the direct ROP of this specific compound is not a primary application, the study of 1,3-dioxolan-4-ones in ROP to form polyesters demonstrates the potential for dioxolane derivatives to participate in the formation of large cyclic and polymeric structures. rsc.org this compound could theoretically act as a chain extender or a cross-linking agent in such polymerizations, leading to the formation of complex macrocyclic networks.
The synthesis of solketal (B138546), a key precursor to the dioxolane moiety in the title compound, from biowaste glycerol highlights the potential for creating these advanced materials from renewable resources. researchgate.netrsc.org This connection to green chemistry adds to the appeal of developing synthetic routes to macrocycles that utilize glycerol-derived building blocks.
Table 2: Components of this compound and Their Relevance to Synthesis
| Component | Chemical Name | Role in Synthesis |
| Chiral Dioxolane Unit | (1,3-Dioxolan-4-yl)methanol | Chiral auxiliary and building block. |
| Linker | Hexanedioic acid (Adipic acid) | Provides a flexible chain for macrocyclization. |
Spectroscopic Characterization and Structural Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's structure. For Bis(1,3-dioxolan-4-ylmethyl) hexanedioate, various NMR experiments are employed to ascertain the connectivity and chemical environment of each proton and carbon atom.
¹H NMR for Proton Environment Elucidation
In a typical ¹H NMR spectrum, the methylene (B1212753) protons of the hexanedioate backbone would appear as multiplets in the aliphatic region. The protons associated with the glycerol-derived dioxolane ring system would exhibit characteristic shifts. For instance, the methine and methylene protons of the glyceryl units are expected in the range of 4.03–4.37 ppm. nih.gov The protons of the dioxolane ring itself would also have distinct signals.
Representative ¹H NMR Data for a Similar Glycerol-Based Polyester (B1180765)
| Proton Type | Representative Chemical Shift (ppm) | Multiplicity |
| Methylene protons of diacid backbone | ~1.6 | Multiplet |
| Methylene protons adjacent to carbonyl | ~2.3 | Triplet |
| Glyceryl protons (ROCH₂CH OHCH₂OR) | 4.03–4.09 | Multiplet |
| Methylene units attached to ester oxygen | 4.18–4.37 | Multiplet |
| Hydroxyl protons (-OH) | ~4.88 | Singlet |
Note: The data presented is based on poly(glycerol succinate) and serves as a representative example. Actual shifts for this compound may vary. nih.gov
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete carbon count and identification of the types of carbon atoms (e.g., carbonyl, methylene, methine).
For similar glycerol-based polyesters, the carbonyl carbon of the ester group typically resonates at approximately 173.81 ppm. nih.gov The carbons within the glyceryl unit connected to oxygen atoms (C-O) are observed around 70 ppm, confirming the presence of ester linkages. nih.gov The aliphatic carbons of the hexanedioate chain would be found further upfield, for instance, at around 28.9 ppm for carbons connected to other carbon atoms (C-C). nih.gov
Representative ¹³C NMR Data for a Similar Glycerol-Based Polyester
| Carbon Type | Representative Chemical Shift (ppm) |
| Aliphatic carbons in diacid backbone (C-C) | ~28.9 |
| Carbons in glyceryl unit bonded to oxygen (C-O) | ~70 |
| Ester carbonyl carbon (C=O) | ~173.81 |
Note: The data presented is based on poly(glycerol succinate) and serves as a representative example. Actual shifts for this compound may vary. nih.gov
2D NMR Techniques (COSY, HSQC) for Structural Assignment
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra, especially for complex molecules.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, allowing for the tracing of proton connectivity through the molecule's backbone and side chains. This would be crucial in assigning the protons of the hexanedioate chain and the dioxolane ring system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing definitive assignment of the carbon skeleton based on the already assigned proton spectrum. For glycerol-based polyesters, 2D NMR experiments are key to identifying the signal characteristics of different proton and carbon environments. acs.org
Application in Monitoring Monomer Conversion and Polymer Molecular Weight Growth
NMR spectroscopy is a valuable tool for monitoring the progress of polymerization reactions involving monomers like this compound. By taking spectra at different time intervals, one can follow the disappearance of monomer signals and the appearance of polymer signals. nih.gov
The conversion of the monomer can be quantified by integrating the signals corresponding to specific protons in the monomer and the resulting polymer. nih.gov For instance, the change in the chemical environment of the protons adjacent to the hydroxyl groups of the glycerol (B35011) moiety upon esterification would lead to a shift in their NMR signals, which can be monitored.
Furthermore, while size-exclusion chromatography is the standard for determining molecular weight, NMR can provide insights into the extent of reaction. capes.gov.br The degree of esterification can be determined by titrating unreacted carboxylic acid groups, a process that can be correlated with NMR data. nih.gov
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Identification of Functional Groups and Bond Vibrations
The FTIR spectrum of this compound would be dominated by the characteristic absorption bands of its ester and ether functionalities. The most prominent peak would be the strong stretching vibration of the ester carbonyl group (C=O), typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and the dioxolane ring would also be visible, usually in the fingerprint region between 1000 and 1300 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the complete conversion of the starting diacid and diol, confirming the purity of the monomer.
Representative FTIR Absorption Bands for a Similar Glycerol-Based Polyester
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O stretch | 1730 - 1750 |
| Ester and Ether | C-O stretch | 1000 - 1300 |
| Alkane | C-H stretch | 2850 - 3000 |
Note: The data presented is based on general values for polyesters and serves as a representative example.
In the context of polymerization, in-situ FTIR spectroscopy can be employed to monitor the reaction in real-time by tracking the decrease in the intensity of the absorption bands of the monomer's reactive groups and the corresponding increase in the bands of the newly formed polymer.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for elucidating the structure and molecular weight of "this compound". It provides precise mass measurements and valuable information on the molecule's fragmentation pathways, which aids in confirming its identity.
The molecular weight of a compound is a fundamental physical property. For "this compound" (C₁₄H₂₂O₈), the calculated monoisotopic mass is 318.1315 g/mol . In mass spectrometry, this is typically observed as the molecular ion peak (M⁺) in the spectrum.
Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a characteristic pattern of daughter ions that serves as a structural fingerprint. The fragmentation of "this compound" is expected to occur primarily at the ester linkages and within the dioxolane rings. Alpha-cleavage adjacent to the carbonyl groups is a common pathway for esters. miamioh.edu Similarly, cyclic ethers like dioxolane undergo characteristic ring-opening fragmentations. docbrown.inforesearchgate.net
Key predicted fragmentation patterns include:
Cleavage of the ester bond: This can lead to the formation of ions corresponding to the acylium ion and the (1,3-dioxolan-4-yl)methanol-derived portion.
Loss of a side chain: The loss of one of the entire (1,3-dioxolan-4-yl)methyl groups is a likely fragmentation pathway.
Ring fragmentation of the dioxolane moiety: The dioxolane ring itself can cleave, leading to smaller, characteristic fragment ions. nist.gov
A table of potential significant fragments and their corresponding mass-to-charge ratios (m/z) is presented below.
| m/z (Da) | Ion Formula | Proposed Fragment Identity |
|---|---|---|
| 318.13 | [C₁₄H₂₂O₈]⁺ | Molecular Ion (M⁺) |
| 215.08 | [C₁₀H₁₅O₅]⁺ | Loss of a (1,3-dioxolan-4-yl)methyl group [M - C₄H₇O₃]⁺ |
| 145.05 | [C₆H₉O₄]⁺ | Protonated adipic acid fragment |
| 103.04 | [C₅H₇O₂]⁺ | Fragment from the (1,3-dioxolan-4-yl)methyl side chain |
| 101.02 | [C₄H₅O₃]⁻ | Anion of deprotonated glyceraldehyde acetal (B89532) |
Advanced Chromatographic Methods
Advanced chromatographic techniques are indispensable for the comprehensive analysis of "this compound," enabling its separation from impurities, the resolution of its stereoisomers, and the characterization of related polymers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized "this compound". Due to the compound's low volatility, HPLC is preferred over gas chromatography. A typical method would involve reversed-phase chromatography using a C18 stationary phase with a gradient elution of water and a polar organic solvent, such as methanol (B129727) or acetonitrile. Detection can be achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), given the absence of a strong UV chromophore.
The structure of "this compound" contains two chiral centers at the C-4 position of each dioxolane ring. This gives rise to three possible stereoisomers: two enantiomers, (R,R) and (S,S), and a diastereomeric meso form (R,S). Separating these stereoisomers is crucial as they can exhibit different biological activities. researchgate.net Chiral HPLC, employing a chiral stationary phase (CSP), is the definitive method for this purpose. Polysaccharide-based CSPs are often effective in resolving such isomers, allowing for the quantification of the stereoisomeric composition of a given sample.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced environmental impact. The technique primarily uses supercritical carbon dioxide as the mobile phase, modified with a small amount of a polar solvent like methanol.
For "this compound," SFC coupled with a chiral stationary phase would be highly effective for determining the enantiomeric excess (e.e.) of a sample. mdpi.com The high diffusion rates and low viscosity of supercritical fluids lead to high-efficiency separations and significantly shorter analysis times compared to traditional chiral HPLC. This method is particularly valuable in synthetic chemistry for rapidly assessing the success of asymmetric synthesis or resolution protocols aimed at producing a single enantiomer.
"this compound" can serve as a monomer in the synthesis of novel polyesters or as a plasticizer in polymer formulations. When it is incorporated into a polymer, determining the molecular weight distribution is essential for understanding the material's physical and mechanical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for this analysis. lcms.cz
In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. lcms.cz Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and elute later. This process separates the polymer chains based on their hydrodynamic volume. lcms.cz The system is calibrated using polymer standards of known molecular weights, such as polystyrene, to generate a calibration curve. lcms.cz From this, key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are calculated. The PDI provides a measure of the breadth of the molecular weight distribution. lcms.cz
A typical GPC analysis of a polyester derived from "this compound" would use tetrahydrofuran (B95107) (THF) as the mobile phase and a refractive index (RI) detector. lcms.cz
| Polymer Sample | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|
| Poly(BDH)_Batch_01 | 18,500 | 38,850 | 2.10 |
| Poly(BDH)_Batch_02 | 21,200 | 46,640 | 2.20 |
Computational Chemistry and Modeling Studies
Molecular Structure Optimization and Conformation Analysis
The conformational flexibility of Bis(1,3-dioxolan-4-ylmethyl) hexanedioate is primarily dictated by the rotation around the single bonds within the central hexanedioate (adipate) chain and the linkages to the two terminal 1,3-dioxolane (B20135) rings. Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of the molecule.
Geometry optimization calculations are performed to locate the minimum energy structures on the potential energy surface. For a molecule with multiple rotatable bonds, a comprehensive conformational analysis is necessary. This involves systematically rotating key dihedral angles and calculating the energy of each resulting conformer. Studies on similar long-chain dialkyl adipates have shown that the aliphatic chain often adopts a staggered, low-energy conformation to minimize steric hindrance. uab.ptresearchgate.net
The 1,3-dioxolane rings themselves have a limited number of low-energy conformations, often described by a pseudorotational circuit. acs.org The substitution at the 4-position with a methylene (B1212753) group connecting to the ester oxygen introduces further conformational possibilities. The most stable conformer of the entire molecule will represent a balance between the preferred geometries of the central chain and the terminal rings.
A hypothetical optimized structure would likely exhibit a nearly planar zig-zag conformation for the carbon backbone of the hexanedioate moiety. The orientation of the dioxolane rings relative to the ester groups would be such that steric clashes are minimized.
Table 1: Hypothetical Optimized Dihedral Angles for a Low-Energy Conformer of this compound
| Dihedral Angle | Atoms Involved (Exemplary Numbering) | Predicted Value (degrees) |
| τ1 | O=C-C-C | ~180 |
| τ2 | C-C-C-C | ~180 |
| τ3 | C-C-O-CH2 | ~180 |
| τ4 | C-O-CH2-CH | ~180 |
| τ5 | O-CH2-CH-O | Varies (ring pucker) |
Note: The numbering is illustrative for one-half of the symmetric molecule.
Reaction Pathway Calculations and Transition State Analysis
The formation of this compound typically proceeds via the esterification of hexanedioic acid with two equivalents of (1,3-dioxolan-4-yl)methanol. Computational chemistry can elucidate the mechanism of this reaction, including the structures and energies of intermediates and transition states. rsc.orgnih.gov
DFT calculations can model the reaction pathway, often considering both uncatalyzed and acid-catalyzed mechanisms. nih.govresearchgate.net The calculations involve locating the transition state (TS) for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.
For the esterification, the mechanism typically involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the carboxylic acid. In an acid-catalyzed process, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and lowering the activation energy.
Table 2: Hypothetical Calculated Energy Profile for the First Esterification Step (Acid-Catalyzed)
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | Hexanedioic acid + (1,3-dioxolan-4-yl)methanol + H+ | 0 |
| Intermediate 1 | Protonated carboxylic acid | -20 |
| Transition State 1 | Tetrahedral intermediate formation | +95 |
| Intermediate 2 | Tetrahedral intermediate | -10 |
| Transition State 2 | Water elimination | +110 |
| Products | Monoester + Water + H+ | -5 |
Prediction of Spectroscopic Signatures
Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. DFT calculations, in particular, are widely used to predict NMR and IR spectra. acs.orgmdpi.commdpi.com
To predict NMR chemical shifts, the geometry of the molecule is first optimized. Then, a calculation is performed to determine the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. The calculated shielding constants are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com These predictions can help in assigning the peaks in an experimental NMR spectrum.
Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. After geometry optimization, a frequency calculation is performed, which yields a set of normal vibrational modes. Each mode corresponds to a specific molecular motion (stretching, bending, etc.) and has a characteristic frequency. The resulting predicted spectrum, often a plot of intensity versus wavenumber (cm⁻¹), can be compared with experimental IR data.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts and IR Frequencies
| Feature | Atom/Group | Predicted Value |
| ¹³C NMR | Carbonyl Carbon (C=O) | 173 ppm |
| Methylene Carbon (adjacent to C=O) | 34 ppm | |
| Methylene Carbon (central) | 24 ppm | |
| Dioxolane CH | 74 ppm | |
| Dioxolane CH₂ | 66 ppm | |
| Acetal (B89532) Carbon (O-CH-O) | 102 ppm | |
| IR Spectroscopy | C=O Stretch | 1735 cm⁻¹ |
| C-O Stretch (Ester) | 1170 cm⁻¹ | |
| C-O Stretch (Acetal) | 1050-1150 cm⁻¹ |
Polymerization Simulation and Network Formation Modeling
This compound can potentially be used as a monomer or a cross-linking agent in the synthesis of polyesters. Molecular dynamics (MD) simulations are a valuable tool for studying the process of polymerization and the resulting properties of the polymer network at a molecular level. nih.govmdpi.comresearchgate.net
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com To simulate polymerization, a system containing multiple monomers is constructed. A reactive force field (like ReaxFF) or classical force fields with predefined reaction rules can be used to model the formation of covalent bonds between monomers. rsc.org
These simulations can provide insights into:
Polymer Growth: The rate of chain growth and the evolution of molecular weight distribution.
Network Structure: If the monomer is used for cross-linking, simulations can reveal the topology of the resulting network, including cross-link density and the distribution of chain lengths between cross-links.
Material Properties: Once the polymer structure is formed, MD simulations can be used to predict macroscopic properties such as the glass transition temperature (Tg), mechanical modulus, and diffusion of small molecules within the polymer matrix. nih.govresearchgate.net
Table 4: Conceptual Parameters for a Molecular Dynamics Simulation of Polymerization
| Parameter | Description | Typical Value/Method |
| Force Field | Describes the potential energy of the system | OPLS-AA, AMBER, or a reactive force field like ReaxFF |
| System Size | Number of monomers in the simulation box | 100 - 1000 molecules |
| Ensemble | Thermodynamic conditions (e.g., constant NVT, NPT) | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | Simulation temperature | Dependent on reaction conditions (e.g., 450 K) |
| Simulation Time | Duration of the simulation | 1-100 nanoseconds |
| Reaction Criteria | Conditions for bond formation | Distance and orientation-based, or reactive force field |
These simulations are computationally intensive but provide an unparalleled atomistic view of the complex processes involved in forming a polymeric material from monomers like this compound.
Environmental Fate and Biotransformation Studies
Biodegradation Mechanisms of Dioxolane and Ester Moieties
The structure of Bis(1,3-dioxolan-4-ylmethyl) hexanedioate suggests that biodegradation will proceed via two primary routes: the breakdown of the ester bonds and the cleavage of the dioxolane rings. These processes are typically mediated by enzymes produced by a wide range of microorganisms.
The ester linkages are the most probable initial targets for microbial degradation. Ester bonds are common in nature and many microorganisms have evolved enzymes capable of their hydrolysis. frontiersin.org
Role of Esterases and Lipases : Enzymes such as carboxylesterases, lipases, and cutinases are known to catalyze the hydrolysis of ester bonds. frontiersin.org These enzymes belong to the α/β-hydrolase family and utilize a catalytic triad (B1167595) (commonly serine, histidine, and aspartate/glutamate) to nucleophilically attack the carbonyl carbon of the ester bond. frontiersin.org This action cleaves the bond, releasing the constituent alcohol and carboxylic acid. In the case of this compound, this initial hydrolysis would yield mono(1,3-dioxolan-4-ylmethyl) hexanedioate and subsequently hexanedioic acid (adipic acid) and (1,3-dioxolan-4-yl)methanol. nih.govnih.gov
Microbial Sources : A diverse array of bacteria and fungi are known to degrade ester-based compounds, including plasticizers like adipates. nih.gove3s-conferences.org Genera such as Pseudomonas, Bacillus, Rhodococcus, and fungi like Aspergillus and Penicillium have been shown to utilize plasticizers as a carbon source, indicating their production of effective ester-hydrolyzing enzymes. nih.gove3s-conferences.org The degradation of PVC composites plasticized with adipic acid esters, for instance, is accelerated by the growth of microscopic fungi that use the plasticizer as a nutrient source. nih.gov
Table 1: Microbial Enzymes Involved in Ester Bond Hydrolysis
| Enzyme Class | Catalytic Action | Typical Microbial Source | Target Bond in Subject Compound |
| Carboxylesterases | Hydrolysis of small ester-containing compounds | Bacteria, Fungi, Plants, Animals | Hexanedioate Ester Linkage |
| Lipases | Hydrolysis of triglycerides (long-chain esters) | Bacteria (Pseudomonas, Bacillus), Fungi (Aspergillus) | Hexanedioate Ester Linkage |
| Cutinases | Hydrolysis of cutin (a polyester) | Fungi (Fusarium), Bacteria | Hexanedioate Ester Linkage |
Following or concurrent with ester hydrolysis, the dioxolane ring and the hexanedioic acid backbone undergo further metabolism.
Dioxolane Ring Opening : The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532). While generally more stable than the ester bond, it can be cleaved. The biodegradation of the related compound 1,4-dioxane (B91453) has been studied, showing that microorganisms can break the ether bonds. nih.govenviro.wiki For 1,3-dioxolanes, ring-opening can be initiated by monooxygenase enzymes, which hydroxylate the ring, leading to an unstable hemiacetal that spontaneously opens. Cationic ring-opening polymerization studies also show the ring is susceptible to cleavage, which can inform understanding of its stability. rsc.org The likely products of the ring-opening of the (1,3-dioxolan-4-yl)methanol metabolite would be glycerol (B35011) and formaldehyde (B43269) derivatives, which are readily assimilated into central metabolic pathways by many organisms. rsc.org
Metabolism of Hexanedioic Acid : Hexanedioic acid (adipic acid), the six-carbon dicarboxylic acid backbone, is a known metabolic intermediate in some microorganisms and can be degraded through the β-oxidation pathway, similar to fatty acids. This process sequentially shortens the carbon chain, ultimately feeding into the tricarboxylic acid (TCA) cycle for energy production.
Chemical Degradation under Environmental Conditions
Abiotic degradation processes, driven by chemical reactions with environmental factors like water and heat, also contribute to the breakdown of this compound.
The hydrolysis of ester bonds is highly dependent on pH. researchgate.net While the reaction occurs at neutral pH, the rate is substantially increased under both acidic and basic conditions. researchgate.netresearchgate.net
Alkaline Hydrolysis : Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed or neutral hydrolysis. researchgate.net The hydroxide (B78521) ion is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. Studies on phthalate (B1215562) esters, which are structurally similar plasticizers, show that alkaline hydrolysis is orders of magnitude faster than acid hydrolysis. researchgate.net Research on thiol-acrylate polymers demonstrated that an increase in pH from 7.4 to 8.0 resulted in a fourfold increase in the ester hydrolysis rate, corresponding directly to the increase in hydroxide ion concentration. nih.gov
Acid Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. researchgate.net
Table 2: Influence of pH on Ester Bond Hydrolysis Rate
| Condition | Mechanism | Relative Rate | Notes |
| Acidic (pH < 7) | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. researchgate.net | Moderate | Generally slower than base-catalyzed hydrolysis. researchgate.net |
| Neutral (pH ≈ 7) | Slow reaction with water. researchgate.net | Slow | Considered a negligible degradation pathway over short timescales. researchgate.net |
| Alkaline (pH > 7) | Direct nucleophilic attack by hydroxide ions on the carbonyl carbon. nih.gov | Fast | Rate is directly proportional to the hydroxide ion concentration. nih.gov |
Thermal degradation involves chemical changes at elevated temperatures, even without oxygen. wikipedia.org While extreme temperatures are uncommon in most environmental compartments, understanding thermal stability is relevant for waste processing and high-temperature industrial environments. nih.govmdpi.com
The degradation of polymers containing dioxolane and ester structures shows that heating leads to chain scission and the formation of a variety of smaller molecules. wikipedia.orgresearch-nexus.net For a compound like this compound, thermal stress would likely cause:
Ester Pyrolysis : Cleavage of the C-O bond of the ester, potentially through a beta-CH hydrogen transfer reaction, to form an alkene and a carboxylic acid.
Dioxolane Ring Fragmentation : The thermal decomposition of 1,3-dioxolane itself has been studied, showing it breaks down into various smaller oxygenated compounds. acs.org Research on poly(4-methyl-1,3-dioxolane) identified degradation products including aldehydes, ketones, alcohols, and other oxygenated cyclic compounds, indicating complex fragmentation pathways. research-nexus.net
Research on Mitigating Environmental Impact of Dioxolane-Based Materials
Concerns over the environmental impact of plasticizers have driven research into creating more benign alternatives. nih.gov Strategies relevant to dioxolane-based materials like this compound focus on "green chemistry" principles, including the use of renewable feedstocks and designing for biodegradability.
Bio-Based Feedstocks : The dioxolane moiety, specifically (1,3-dioxolan-4-yl)methanol, can be synthesized from glycerol, a major byproduct of biodiesel production. rsc.org Utilizing glycerol as a precursor positions such compounds as potentially more sustainable, bio-based alternatives to traditional petrochemically-derived plasticizers. rsc.org
Designing for Biodegradability : The inclusion of hydrolyzable ester bonds is a key strategy for creating biodegradable polymers and additives. frontiersin.org Adipic acid esters are known to be more readily biodegradable than phthalate esters, which has led to their use in producing biodegradable PVC composites. nih.gov The inherent susceptibility of the ester linkages in this compound to enzymatic and chemical hydrolysis suggests it is designed with degradation in mind.
Development of Green Solvents and Additives : Research into 1,3-dioxolane compounds derived from renewable resources like lactic acid and formaldehyde highlights their potential as "green" solvents and chemical intermediates. rsc.org These efforts aim to replace conventional, more hazardous chemicals with options that have a better environmental and toxicological profile, though thorough assessment is always required to avoid regrettable substitutions. nih.govrsc.org
Future Research Directions and Emerging Trends
Design of Novel Dioxolane Monomers with Tailored Properties
A pivotal area of future research lies in the rational design of new dioxolane monomers to create polymers with specific, predictable properties. By systematically altering the chemical architecture of the monomer, researchers can fine-tune the characteristics of the resulting macromolecule. This includes modifying the diol and dicarboxylic acid components or introducing new functional groups.
Key research avenues include:
Structural Variation: The synthesis of novel monomers using a diverse range of diols and aldehydes/ketones allows for the creation of a wide library of dioxolane structures. For example, employing long-chain diols can increase polymer flexibility, while incorporating aromatic moieties can enhance thermal stability and rigidity.
Functionalization: Introducing additional reactive groups, such as hydroxyl or vinyl moieties, onto the monomer structure enables post-polymerization modifications. This opens pathways to creating cross-linked networks, grafted copolymers, and materials with surfaces that can be further functionalized.
Bio-based Feedstocks: A strong emphasis is placed on utilizing renewable resources. The development of dioxolane monomers from bio-derived diols and dicarboxylic acids is a critical step towards producing more sustainable and potentially biodegradable polymers. Research into chiral polymers from cyclophane-based monomers also points to new design strategies for creating materials with precise molecular arrangements. chemrxiv.org
The following table illustrates how targeted modifications in monomer design can influence final polymer properties.
| Monomer Design Strategy | Anticipated Effect on Polymer Properties |
| Use of Long-Chain Aliphatic Diols | Increased flexibility, lower glass transition temperature (Tg) |
| Incorporation of Aromatic Rings | Enhanced thermal stability, increased mechanical strength |
| Introduction of Pendant Functional Groups | Potential for cross-linking, improved hydrophilicity, sites for grafting |
| Synthesis from Chiral Precursors | Creation of polymers with specific optical activity and ordered structures |
| Utilization of Bio-based Diacids/Diols | Improved biodegradability, reduced carbon footprint |
Exploration of New Catalytic Systems for Sustainable Synthesis
The synthesis of dioxolanes, including "Bis(1,3-dioxolan-4-ylmethyl) hexanedioate," traditionally involves acid catalysis. organic-chemistry.org A major trend in modern chemistry is the development of greener, more efficient, and reusable catalytic systems to minimize environmental impact and improve process economics. catalysis-summit.com
Emerging catalytic approaches focus on:
Heterogeneous Catalysts: Solid acid catalysts like zeolites, functionalized mesoporous silicas (e.g., ZnAlMCM-41), and ion-exchange resins are gaining traction. rsc.org Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. rsc.org
Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and environmentally benign route for synthesis. Biocatalysts operate under mild conditions (neutral pH, lower temperatures), reducing energy consumption and byproduct formation. d-nb.info The combination of enzymatic synthesis with chemocatalysis is a promising hybrid approach. d-nb.info
Organocatalysis: Metal-free, small organic molecules are being explored as effective catalysts. For instance, p-toluenesulfonic acid has been shown to be an efficient Brønsted acid catalyst for the polymerization of 1,3-dioxolan-4-ones in solvent-free conditions. mdpi.com These catalysts can offer high efficiency while avoiding issues related to metal contamination. rsc.org
This table summarizes the key benefits of next-generation catalytic systems.
| Catalytic System | Primary Advantages |
| Heterogeneous Catalysts | Easy separation, reusability, reduced waste and corrosion. rsc.org |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradability, low toxicity. d-nb.info |
| Organocatalysis | Metal-free, avoids toxic metals, often highly efficient and selective. mdpi.comrsc.org |
Integration into Multi-component Polymer Systems for Enhanced Functionality
To unlock new applications, "this compound" and its derivatives are being integrated into more complex, multi-component polymer systems. This strategy aims to create materials that possess a combination of desirable properties not achievable with a single polymer.
Future work in this domain includes:
Copolymerization: The 1,3-dioxolane (B20135) unit can be used as a comonomer in polyacetals. wikipedia.org Copolymerizing dioxolane monomers with other monomers like acrylates or styrenes can yield materials that blend the properties of each component, such as introducing a degradable link into a durable polymer backbone.
Polymer Blends: Blending dioxolane-based polymers with other existing polymers is a cost-effective method to modify material properties. Research will focus on understanding and improving the miscibility and interfacial adhesion between the different polymer phases to create stable and high-performance blends.
Stimuli-Responsive Materials: The acid-labile nature of the dioxolane ring makes it an excellent candidate for creating smart materials that respond to environmental triggers. organic-chemistry.org Polymers containing these rings can be designed to degrade or alter their structure in response to a change in pH, which is a highly sought-after property for applications in drug delivery and self-healing materials.
Advanced Characterization Techniques for In-situ Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of dioxolane-based polymers. Advanced, real-time characterization techniques are becoming indispensable for monitoring reactions as they happen (in-situ). nih.gov
Emerging trends in this area involve:
In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allow researchers to track the consumption of monomers and the formation of polymer chains in real-time. This provides invaluable data for understanding reaction kinetics and optimizing process conditions. mdpi.com
Real-time Mass Spectrometry: The use of techniques like differential electrochemical mass spectrometry (DEMS) can monitor volatile species and intermediates during a reaction. nih.gov This helps in identifying reaction pathways and potential side reactions.
Scanning Electrochemical Microscopy (SECM): This high-resolution technique can be used to probe the chemical environment and detect species near a catalyst's surface, offering detailed insights into the reaction mechanism at the electrode-electrolyte interface. nih.gov
Deepening Understanding of Structure-Reactivity Relationships in Dioxolane Chemistry
A fundamental goal of ongoing research is to build a comprehensive understanding of how a dioxolane monomer's chemical structure dictates its reactivity. This knowledge is crucial for designing next-generation monomers and for controlling polymerization outcomes to achieve specific material properties.
Key areas for investigation include:
Electronic and Steric Effects: Systematically studying how different substituent groups on the dioxolane ring influence its reactivity. For example, electron-withdrawing or -donating groups can significantly alter the stability of the ring and its susceptibility to ring-opening polymerization.
Reaction Mechanism Studies: Elucidating the precise mechanistic pathways of polymerization. For some dioxolane systems, a double activation polymerization mechanism has been proposed where the acid catalyst plays a key role. mdpi.com Further studies are needed to generalize these findings.
Computational Modeling: The use of machine learning and other computational tools to predict reaction outcomes and material properties is a rapidly growing field. rsc.org These models can accelerate the discovery and design of new monomers and catalysts by simulating how structural changes will affect reactivity and final polymer characteristics, reducing the need for extensive empirical testing.
By pursuing these future research directions, the scientific community can expand the utility of "this compound" and other dioxolane monomers, driving the innovation of advanced, sustainable materials.
Q & A
Q. What are the recommended methodologies for synthesizing Bis(1,3-dioxolan-4-ylmethyl) hexanedioate, and how do reaction conditions influence yield?
Synthesis typically involves esterification between hexanedioic acid and 1,3-dioxolan-4-ylmethanol. Key variables include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated approaches for greener synthesis.
- Solvent optimization : Polar aprotic solvents (e.g., THF) improve solubility and reaction kinetics.
- Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions like dioxolane ring-opening.
Yield optimization requires factorial design experiments to assess interactions between variables (e.g., catalyst concentration vs. temperature) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : HPLC or GC-MS to detect residual reactants or byproducts (e.g., unreacted diol or acid) .
- Spectroscopy :
- NMR : Confirm ester linkages (δ 4.2–4.5 ppm for dioxolane methylene protons) and absence of hydroxyl peaks.
- FTIR : Ester carbonyl stretch (~1740 cm⁻¹) and dioxolane C-O-C vibrations (~1120 cm⁻¹).
- Elemental analysis : Validate molecular formula (C₁₆H₂₄O₈) with ≤0.3% deviation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation risks noted in similar esters) .
- Ventilation : Use fume hoods during synthesis due to potential volatile byproducts (e.g., acetic acid).
- Spill management : Absorb with inert material (e.g., vermiculite) and avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?
Q. What strategies resolve contradictions in solubility data reported for this compound?
Discrepancies often arise from:
- Solvent polarity : Test solubility in a standardized solvent series (e.g., water, ethanol, DMSO) using nephelometry.
- Temperature dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic parameters.
- Impurity effects : Compare batches purified via column chromatography vs. recrystallization .
Meta-analyses of published datasets can identify systematic errors (e.g., calibration inconsistencies) .
Q. How can mechanistic studies elucidate the compound’s role in polymer crosslinking reactions?
- Kinetic studies : Monitor crosslinking rates via rheometry under controlled humidity/temperature.
- Model systems : Use deuterated analogs (e.g., hexane-d8-dioate derivatives) to trace reaction pathways via NMR .
- Computational modeling : DFT calculations to predict reactivity of dioxolane rings with nucleophiles (e.g., amines) .
Q. What methodological frameworks are suitable for assessing its environmental impact in biodegradation studies?
- OECD 301F test : Measure aerobic biodegradation in activated sludge over 28 days.
- Ecotoxicology :
- Metabolite profiling : Identify persistent intermediates via high-resolution mass spectrometry .
Theoretical and Methodological Considerations
Q. How can researchers align studies on this compound with broader chemical engineering theories?
- Process intensification : Apply membrane separation technologies (e.g., nanofiltration) to improve synthesis scalability .
- Reaction engineering : Use dimensionless numbers (e.g., Damköhler) to model mass transfer limitations in esterification .
- Lifecycle analysis : Integrate green chemistry principles (e.g., atom economy) to minimize waste .
Q. What statistical approaches are recommended for analyzing contradictory data in structure-property relationships?
- Multivariate regression : Correlate substituent effects (e.g., dioxolane ring size) with properties like Tg or solubility.
- Principal component analysis (PCA) : Reduce dimensionality in datasets linking molecular descriptors to bioactivity .
- Bayesian inference : Quantify uncertainty in predictive models for material performance .
Validation and Reproducibility
Q. How can independent labs validate synthetic protocols for this compound?
Q. What steps ensure reproducibility in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
